6-(1-Ethylcyclohexyl)pyridazin-3(2H)-one
Description
6-(1-Ethylcyclohexyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a cyclohexyl-ethyl substituent at the 6-position of the pyridazinone core.
Properties
CAS No. |
88372-17-2 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(1-ethylcyclohexyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H18N2O/c1-2-12(8-4-3-5-9-12)10-6-7-11(15)14-13-10/h6-7H,2-5,8-9H2,1H3,(H,14,15) |
InChI Key |
IBZAJWQJFXAFFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCC1)C2=NNC(=O)C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogs of 6-(1-Ethylcyclohexyl)pyridazin-3(2H)-one include:
| Compound Name | CAS Number | Substituent at 6-Position | Structural Similarity |
|---|---|---|---|
| 6-(4-Ethylphenyl)pyridazin-3(2H)-one | 55901-96-7 | 4-Ethylphenyl | 0.89 |
| 6-(2-Chlorophenyl)pyridazin-3(2H)-one | 66549-14-2 | 2-Chlorophenyl | 0.93 |
| 6-(3,4-Dichlorophenyl)pyridazin-3(2H)-one | 55901-92-3 | 3,4-Dichlorophenyl | 0.97 |
| 6-(4-Methoxyphenyl)pyridazin-3(2H)-one | 2166-33-8 | 4-Methoxyphenyl | — |
Key Observations :
- Substituent Effects : The ethylcyclohexyl group introduces steric bulk and lipophilicity compared to simpler aryl or alkyl substituents (e.g., ethylphenyl or methoxyphenyl). This may enhance membrane permeability but reduce aqueous solubility .
- Electron-Withdrawing Groups : Chlorinated analogs (e.g., 6-(2-chlorophenyl)-) exhibit higher structural similarity (0.93–0.97), suggesting comparable electronic profiles .
Physicochemical Properties
Analysis :
Pharmacological Potential
- Antimicrobial Activity: Chlorinated pyridazinones (e.g., 6-(3,4-dichlorophenyl)-) show enhanced bioactivity due to electron-withdrawing effects, which stabilize interactions with microbial enzymes .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(1-Ethylcyclohexyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation of hydrazine derivatives with diketones or cyclization of substituted hydrazides. For example, substituted pyridazinones are synthesized via nucleophilic substitution at the 6-position using ethylcyclohexyl halides under basic conditions (e.g., K₂CO₃ in acetone) . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while acetone balances reactivity and solubility .
- Catalyst use : Anhydrous conditions and catalytic iodide salts improve alkylation efficiency.
- Temperature control : Room temperature minimizes side reactions, while reflux may accelerate slow reactions.
Q. How is the purity and structural integrity of this compound verified?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities; reverse-phase C18 columns with acetonitrile/water gradients resolve polar byproducts .
- Spectroscopy : ¹H NMR confirms substitution patterns (e.g., ethylcyclohexyl protons at δ 1.0–2.5 ppm). ¹³C NMR detects carbonyl carbons at ~158 ppm .
- Elemental Analysis : Validate empirical formulas (e.g., C₁₃H₂₀N₂O) with ≤0.3% deviation .
Q. What in vitro biological assays are appropriate for initial pharmacological screening of pyridazin-3(2H)-one derivatives?
- Methodological Answer :
- Anti-inflammatory activity : Measure COX-1/COX-2 inhibition using enzyme immunoassays (e.g., IC₅₀ values compared to indomethacin) .
- Analgesic screening : Use acetic acid-induced writhing tests in murine models to quantify pain response reduction .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) assess selective toxicity .
Advanced Research Questions
Q. How can regioselectivity challenges in alkylation or substitution of the pyridazinone core be addressed?
- Methodological Answer :
- Steric/Electronic Control : Bulky substituents (e.g., ethylcyclohexyl) at the 6-position direct electrophiles to the 5-position due to steric hindrance. Electron-withdrawing groups (e.g., Cl) enhance reactivity at adjacent positions .
- Protecting Groups : Temporarily block reactive sites (e.g., NH of pyridazinone with Boc groups) to achieve selective functionalization .
- Computational Modeling : DFT calculations predict charge distribution and reactive sites to guide synthetic design .
Q. How to resolve contradictions in biological activity data across studies on pyridazin-3(2H)-one derivatives?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., RAW 264.7 for inflammation) and control compounds .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) or solubilizing agents (e.g., cyclodextrins) to mitigate false negatives in low-solubility compounds .
- Metabolic Stability : Compare hepatic microsome stability (e.g., t₁/₂ in rat liver microsomes) to rule out rapid degradation .
Q. What computational strategies predict the binding affinity of this compound with target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Focus on hydrophobic pockets accommodating the ethylcyclohexyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; calculate RMSD and free energy with MM/PBSA .
- QSAR Modeling : Build regression models using descriptors like logP and polar surface area to correlate structure with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
